ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate
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Overview
Description
Ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ‘JW74’ and belongs to the class of pyrazolopyridine derivatives. The purpose of
Mechanism of Action
Ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate exerts its effects by binding to the p53/MDM2 protein complex, preventing the degradation of the p53 protein. This leads to the activation of the p53 pathway, which induces apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the p53 pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of Aβ peptides, which can prevent the formation of plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate in lab experiments is its specificity for the p53/MDM2 protein complex. This allows researchers to selectively target cancer cells without affecting normal cells. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of this compound for use in clinical trials, which could lead to the development of new cancer treatments. Additionally, further studies are needed to explore the potential applications of this compound in other areas such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate involves the reaction of 2-chloro-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridine with ethyl 3-amino benzoate in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
Ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of a protein called p53/MDM2, which is overexpressed in many types of cancer. By inhibiting this protein, this compound can induce cell death in cancer cells and prevent their proliferation. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
ethyl 3-[6-amino-5-cyano-4-(1-methylpyrazol-4-yl)pyridin-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-3-26-19(25)13-6-4-5-12(7-13)17-8-15(14-10-22-24(2)11-14)16(9-20)18(21)23-17/h4-8,10-11H,3H2,1-2H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRCEAWNBTJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=C(C(=C2)C3=CN(N=C3)C)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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